

Physical properties of 1,3-dimethyl-1H-pyrazol-5-ol

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Compound of Interest

Compound Name: 1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B1304426

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An In-depth Technical Guide on the Physical Properties of 1,3-dimethyl-1H-pyrazol-5-ol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,3-dimethyl-1H-pyrazol-5-ol** (CAS No: 5203-77-0). The information is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile pyrazole derivative in their work. This compound is a significant building block in organic synthesis and medicinal chemistry, particularly noted for its role as a scaffold in developing novel therapeutic agents.^[1]

Physical and Chemical Properties

The physical and chemical characteristics of **1,3-dimethyl-1H-pyrazol-5-ol** are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ N ₂ O	[2] [3] [4] [5]
Molecular Weight	112.13 g/mol	[2] [3] [4] [5]
Appearance	White to Yellow to Brown Solid	[6]
Purity	≥90-98% (Varies by supplier)	[3] [5] [6]
Storage Temperature	Room Temperature	[3] [4] [6]
InChI Key	RAECFQNUIFBPCT-UHFFFAOYSA-N	[6]
LogP	0.43412	[3]
Topological Polar Surface Area (TPSA)	38.05 Å ²	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	0	[3]

Experimental Protocols

Detailed experimental protocols for the characterization of pyrazolone derivatives are crucial for ensuring the identity and purity of synthesized compounds. The following methodologies are standard for determining the physical properties of compounds like **1,3-dimethyl-1H-pyrazol-5-ol**.

Melting Point Determination

The melting point of pyrazolone derivatives is typically determined using an open capillary tube method.[\[7\]](#)

- Apparatus: Melting point apparatus with a calibrated thermometer or digital sensor, capillary tubes.

- Procedure: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. The purity of the compound is often initially assessed by the sharpness of its melting point range.^[7]

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the molecular structure of the compound.

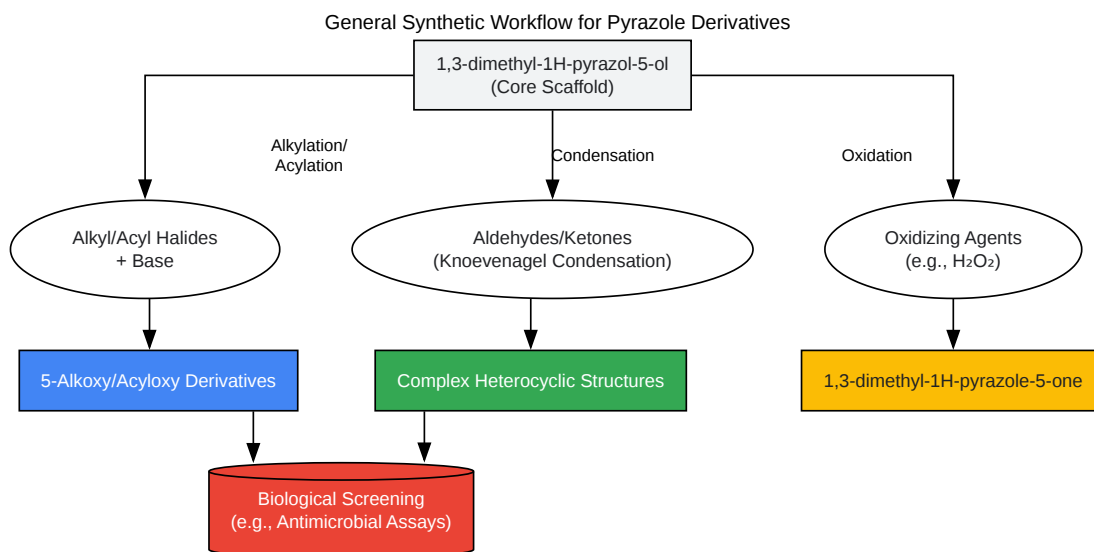
- Infrared (IR) Spectroscopy:
 - Protocol: IR spectra are recorded using an FT-IR spectrometer, typically with the sample prepared as a KBr disc.^[8] This method helps in identifying characteristic functional groups present in the molecule, such as C=O, C=N, C-H, and O-H vibrations.^{[8][9]} For pyrazolones, key absorptions are observed for ketonic, acetyl, or azomethine groups in the 1690-1550 cm^{-1} range.^[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Protocol: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, typically operating at frequencies like 500 MHz for protons.^[11] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3), with Tetramethylsilane (TMS) used as an internal standard.^[11] NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is critical for confirming the compound's structure.^{[12][13]}
- Mass Spectrometry (MS):
 - Protocol: The molecular weight and fragmentation pattern are determined using mass spectrometry, often with techniques like Electrospray Ionization (ESI-MS).^[14] The resulting mass spectrum shows a peak corresponding to the molecular ion, confirming the molecular weight of the compound.^[12]

Purity and Reaction Monitoring

- Thin Layer Chromatography (TLC):
 - Protocol: TLC is used to check the purity of the synthesized compounds and to monitor the progress of a chemical reaction. A small amount of the substance is spotted on a silica gel plate, which is then developed in an appropriate solvent system. The spots are visualized, often under UV light, to assess purity.^[7]

Logical and Experimental Workflows

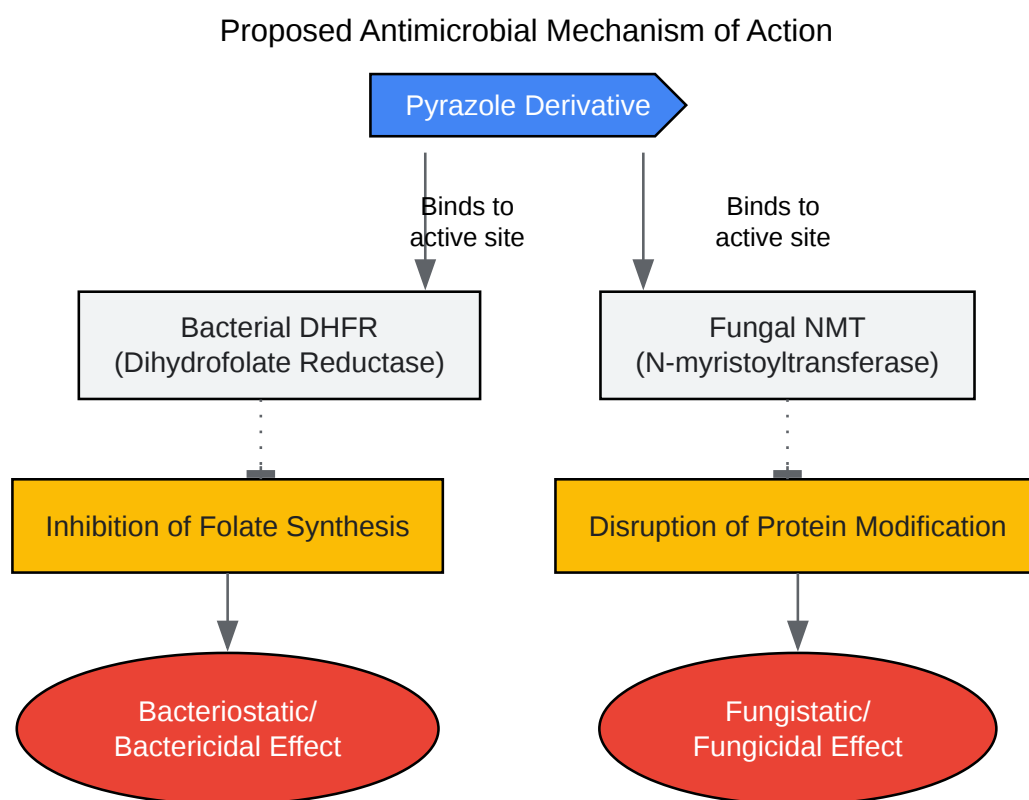
The utility of **1,3-dimethyl-1H-pyrazol-5-ol** is most evident in its role as a precursor for more complex molecules with significant biological activity.



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Caption: Synthetic pathways from **1,3-dimethyl-1H-pyrazol-5-ol**.

Derivatives of **1,3-dimethyl-1H-pyrazol-5-ol** have shown promising antimicrobial activity. Molecular docking studies suggest a potential mechanism of action involving the inhibition of essential microbial enzymes.[1]



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Caption: Enzyme inhibition by pyrazole-based antimicrobial agents.

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